molecular formula C18H11N3 B5399249 3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile

3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile

Cat. No.: B5399249
M. Wt: 269.3 g/mol
InChI Key: DPOCFTAWOGRDOD-OQLLNIDSSA-N
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Description

3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile typically involves the reaction of indole derivatives with cyano-containing compounds. One common method is the condensation of 1H-indole-3-carbaldehyde with a cyanoacetylene derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-3-carbaldehyde
  • 3-cyano-2-indolyl quinoline derivatives
  • Indole-3-acetic acid

Uniqueness

3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile is unique due to its specific cyano and indole functional groups, which confer distinct chemical reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3/c19-10-13-4-3-5-14(8-13)15(11-20)9-16-12-21-18-7-2-1-6-17(16)18/h1-9,12,21H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOCFTAWOGRDOD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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